![molecular formula C7H9BrO3 B14865697 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,8-dioxaspiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom and two oxygen atoms within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method includes the bromination of 6,8-dioxaspiro[3.5]nonan-7-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure allow it to engage in unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6,8-dioxaspiro[3Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H9BrO3 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
2-bromo-6,8-dioxaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C7H9BrO3/c8-5-1-7(2-5)3-10-6(9)11-4-7/h5H,1-4H2 |
InChI Key |
HTRBXDNYDBVROX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC(=O)OC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


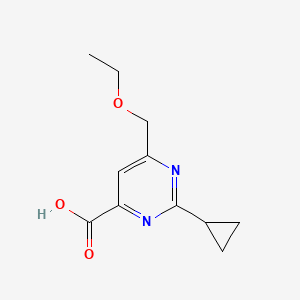
![6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865629.png)

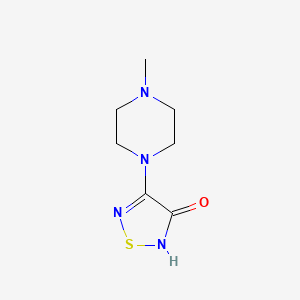
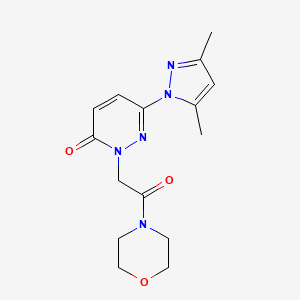

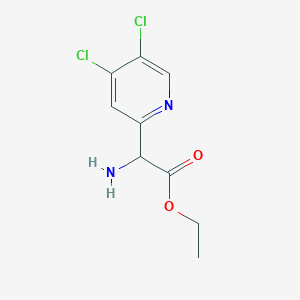
![1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B14865661.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14865669.png)
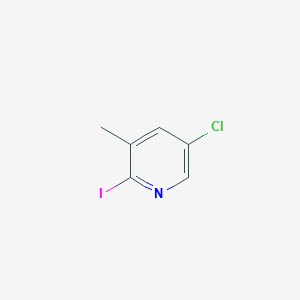
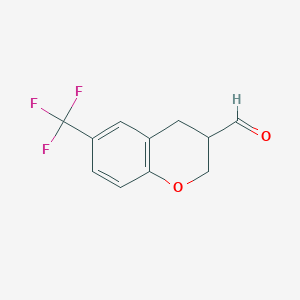
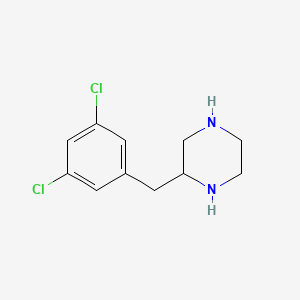
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride](/img/structure/B14865705.png)

